molecular formula C19H21N3O3S B4853034 N-[4-(cyanomethyl)phenyl]-2-[(methylsulfonyl)(phenyl)amino]butanamide

N-[4-(cyanomethyl)phenyl]-2-[(methylsulfonyl)(phenyl)amino]butanamide

Cat. No. B4853034
M. Wt: 371.5 g/mol
InChI Key: ZBOJBAQEXDEMKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(cyanomethyl)phenyl]-2-[(methylsulfonyl)(phenyl)amino]butanamide is a chemical compound that is used in scientific research for its potential therapeutic properties. This compound is also known as NSC-319726 or CI-994 and has been studied extensively for its ability to inhibit histone deacetylase (HDAC) activity.

Mechanism of Action

N-[4-(cyanomethyl)phenyl]-2-[(methylsulfonyl)(phenyl)amino]butanamide works by inhibiting HDAC activity, which leads to changes in gene expression and cell differentiation. HDACs are enzymes that remove acetyl groups from histone proteins, which can lead to changes in chromatin structure and gene expression. By inhibiting HDAC activity, N-[4-(cyanomethyl)phenyl]-2-[(methylsulfonyl)(phenyl)amino]butanamide can induce changes in gene expression and cell differentiation, which can lead to cell death in cancer cells and potentially slow the progression of neurodegenerative diseases.
Biochemical and Physiological Effects:
N-[4-(cyanomethyl)phenyl]-2-[(methylsulfonyl)(phenyl)amino]butanamide has been shown to induce cell death in cancer cell lines and inhibit tumor growth. It has also been shown to have potential therapeutic effects in neurodegenerative diseases such as Alzheimer's and Parkinson's. However, more research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(cyanomethyl)phenyl]-2-[(methylsulfonyl)(phenyl)amino]butanamide in lab experiments is its potential therapeutic properties in cancer and neurodegenerative diseases. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

For research on N-[4-(cyanomethyl)phenyl]-2-[(methylsulfonyl)(phenyl)amino]butanamide include studying its potential therapeutic effects in other diseases, such as autoimmune diseases and infectious diseases. Additionally, research could focus on developing more potent and selective HDAC inhibitors based on the structure of N-[4-(cyanomethyl)phenyl]-2-[(methylsulfonyl)(phenyl)amino]butanamide. Finally, more research is needed to fully understand the biochemical and physiological effects of this compound and its potential side effects.

Scientific Research Applications

N-[4-(cyanomethyl)phenyl]-2-[(methylsulfonyl)(phenyl)amino]butanamide has been studied extensively for its potential therapeutic properties. It has been shown to inhibit HDAC activity, which can lead to changes in gene expression and cell differentiation. This compound has been studied in various cancer cell lines and has shown promising results in inducing cell death and inhibiting tumor growth. Additionally, N-[4-(cyanomethyl)phenyl]-2-[(methylsulfonyl)(phenyl)amino]butanamide has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-[4-(cyanomethyl)phenyl]-2-(N-methylsulfonylanilino)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c1-3-18(22(26(2,24)25)17-7-5-4-6-8-17)19(23)21-16-11-9-15(10-12-16)13-14-20/h4-12,18H,3,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBOJBAQEXDEMKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)CC#N)N(C2=CC=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(cyanomethyl)phenyl]-2-[(methylsulfonyl)(phenyl)amino]butanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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